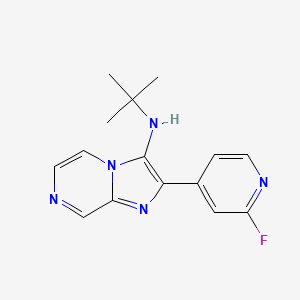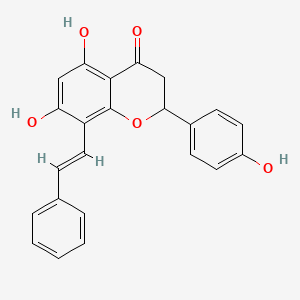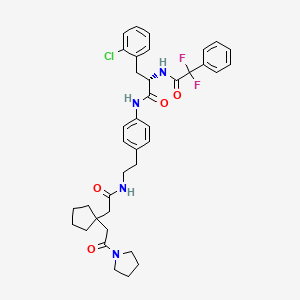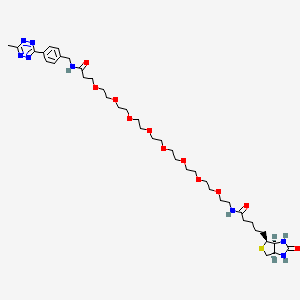
Biotin-PEG8-Me-Tet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG8-Me-Tet is a biotin labeling compound used in various scientific research applications. It is composed of biotin, a polyethylene glycol (PEG) linker with eight ethylene glycol units, and a tetrazine group. The compound is known for its ability to label biomolecules, making it useful in various biochemical and biomedical research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-Me-Tet involves several steps, starting with the activation of biotin The biotin is then linked to a PEG chain through a series of coupling reactionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG8-Me-Tet undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The tetrazine group can undergo substitution reactions with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of biotin sulfoxide, while reduction may yield this compound hydride .
Wissenschaftliche Forschungsanwendungen
Biotin-PEG8-Me-Tet has a wide range of scientific research applications, including:
Chemistry: Used as a labeling reagent in click chemistry and other bioconjugation techniques.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for detection and analysis.
Medicine: Utilized in diagnostic assays and imaging techniques to track biomolecules in vivo.
Industry: Applied in the development of biosensors and other analytical devices .
Wirkmechanismus
Biotin-PEG8-Me-Tet exerts its effects through the strong binding affinity of biotin to avidin or streptavidin. The PEG linker increases the solubility and reduces steric hindrance, allowing for efficient labeling of biomolecules. The tetrazine group enables bioorthogonal reactions, facilitating the specific labeling of target molecules without interfering with biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG8-amine: Similar structure but with an amine group instead of a tetrazine group.
Biotin-PEG4-Me-Tet: Shorter PEG linker with only four ethylene glycol units.
Biotin-PEG12-Me-Tet: Longer PEG linker with twelve ethylene glycol units .
Uniqueness
Biotin-PEG8-Me-Tet is unique due to its optimal PEG linker length, which provides a balance between solubility and steric hindrance. The tetrazine group allows for specific bioorthogonal reactions, making it highly versatile for various research applications .
Eigenschaften
Molekularformel |
C39H62N8O11S |
|---|---|
Molekulargewicht |
851.0 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C39H62N8O11S/c1-30-44-46-38(47-45-30)32-8-6-31(7-9-32)28-41-36(49)10-12-51-14-16-53-18-20-55-22-24-57-26-27-58-25-23-56-21-19-54-17-15-52-13-11-40-35(48)5-3-2-4-34-37-33(29-59-34)42-39(50)43-37/h6-9,33-34,37H,2-5,10-29H2,1H3,(H,40,48)(H,41,49)(H2,42,43,50)/t33-,34-,37-/m0/s1 |
InChI-Schlüssel |
BXXSLZRASXXZIW-YSJNHPSYSA-N |
Isomerische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


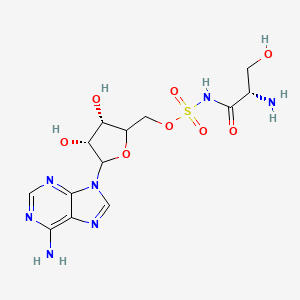

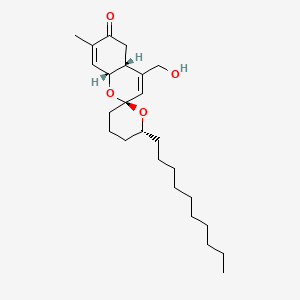
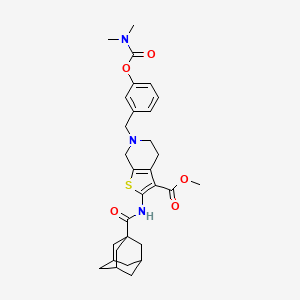

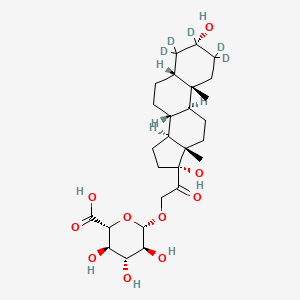
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
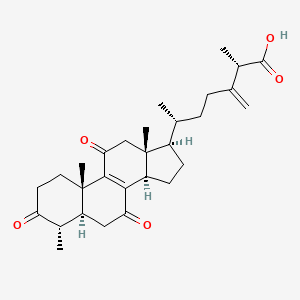
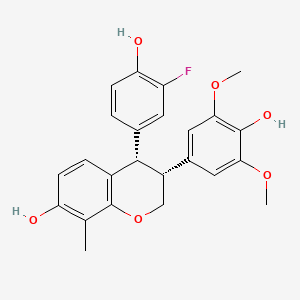
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
